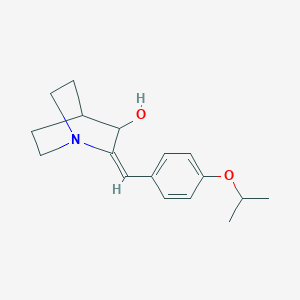

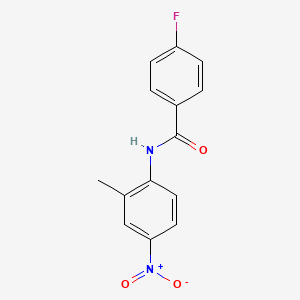

![molecular formula C9H16N4O3S2 B5501887 N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into the target molecule. A related process has been described for the synthesis of antibacterial compounds where the sulfonamide group is introduced through the reaction of thiadiazole derivatives with sulfonyl chlorides, followed by subsequent modifications (G. B. Talagadadeevi et al., 2012). Although this process does not directly describe the synthesis of "N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide," it provides insight into possible synthetic routes involving sulfonamide and thiadiazole chemistry.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to other functional groups, in this case, a thiadiazole ring. This configuration can significantly influence the compound's reactivity and interaction with biological targets. The structure of related sulfonamide compounds has been determined through techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their molecular geometry and electronic configuration (A. Hangan et al., 2007).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties : Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, has demonstrated significant sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans (Kobzar, Sych, & Perekhoda, 2019).

Inhibition of Carbonic Anhydrase Isozymes : Studies involving derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have shown inhibition of carbonic anhydrase isozymes, which play a critical role in various physiological functions. This inhibition suggests potential applications in treating conditions like glaucoma and certain forms of cancer (Supuran, Turkmen, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

Herbicidal Activities : N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide derivatives have been explored for their herbicidal activities. Research indicates that these compounds can be effective against a range of plant species, offering potential use in agricultural settings (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

Potential in Alzheimer’s Disease Treatment : Some derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have shown inhibitory activity against the acetyl cholinesterase enzyme, which is a target for Alzheimer’s treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antiviral Activity : Derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Propiedades

IUPAC Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S2/c1-4-7(14)10-8-11-12-9(17-8)18(15,16)13(5-2)6-3/h4-6H2,1-3H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCUTCCBZHNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)